![molecular formula C28H33ClN8O2 B13678806 (R)-4-[(3-Amino-1-piperidyl)methyl]-N-[4-(4-morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)phenyl]picolinamide Hydrochloride](/img/structure/B13678806.png)
(R)-4-[(3-Amino-1-piperidyl)methyl]-N-[4-(4-morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)phenyl]picolinamide Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-[(3-Amino-1-piperidyl)methyl]-N-[4-(4-morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)phenyl]picolinamide Hydrochloride is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its intricate structure, which includes a piperidine ring, a morpholine ring, and a pyrrolopyrimidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-[(3-Amino-1-piperidyl)methyl]-N-[4-(4-morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)phenyl]picolinamide Hydrochloride typically involves multiple steps, including the formation of the piperidine and morpholine rings, followed by the coupling of these rings with the pyrrolopyrimidine moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
®-4-[(3-Amino-1-piperidyl)methyl]-N-[4-(4-morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)phenyl]picolinamide Hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino and morpholine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, ®-4-[(3-Amino-1-piperidyl)methyl]-N-[4-(4-morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)phenyl]picolinamide Hydrochloride can be used to study cellular processes and molecular interactions. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological mechanisms.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structure suggests it may have activity against certain diseases, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of ®-4-[(3-Amino-1-piperidyl)methyl]-N-[4-(4-morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)phenyl]picolinamide Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound may act by binding to the active site of an enzyme, inhibiting its activity, or by interacting with a receptor, altering its signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- ®-4-[(3-Amino-1-piperidyl)methyl]-N-[4-(4-morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)phenyl]picolinamide
- (S)-4-[(3-Amino-1-piperidyl)methyl]-N-[4-(4-morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)phenyl]picolinamide
- 4-[(3-Amino-1-piperidyl)methyl]-N-[4-(4-morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)phenyl]picolinamide
Uniqueness
The uniqueness of ®-4-[(3-Amino-1-piperidyl)methyl]-N-[4-(4-morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)phenyl]picolinamide Hydrochloride lies in its specific stereochemistry and the presence of multiple functional groups that allow for diverse chemical reactions and interactions. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C28H33ClN8O2 |
|---|---|
Molecular Weight |
549.1 g/mol |
IUPAC Name |
4-[(3-aminopiperidin-1-yl)methyl]-N-[4-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)phenyl]pyridine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C28H32N8O2.ClH/c29-21-2-1-9-35(17-21)16-19-7-8-30-25(14-19)28(37)33-22-5-3-20(4-6-22)24-15-23-26(34-24)31-18-32-27(23)36-10-12-38-13-11-36;/h3-8,14-15,18,21H,1-2,9-13,16-17,29H2,(H,33,37)(H,31,32,34);1H |
InChI Key |
QAGQFFCMWLZVAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=NC=C2)C(=O)NC3=CC=C(C=C3)C4=CC5=C(N4)N=CN=C5N6CCOCC6)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


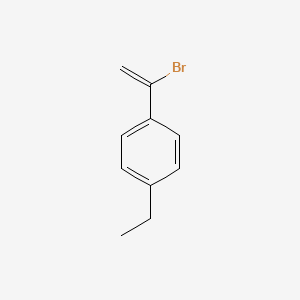
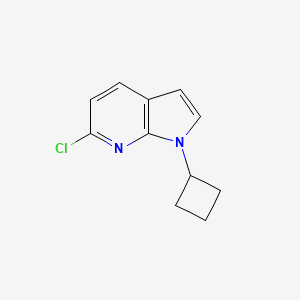
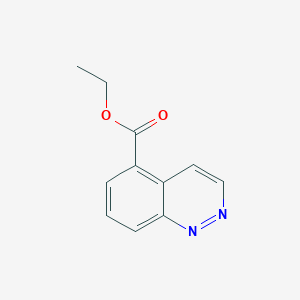
![5-(Pyrazin-2-ylamino)-3-[4-[3-[4-(trifluoromethoxy)phenyl]ureido]phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B13678757.png)
![7-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13678772.png)

![6-Fluoro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13678781.png)
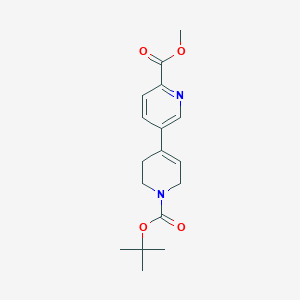
![1-Boc-3-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13678785.png)
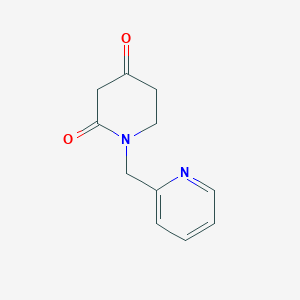
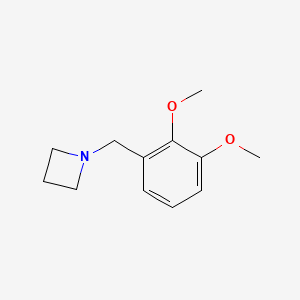
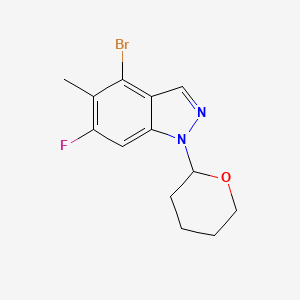
![5-Bromo-2-chloro-6-methyl-1H-benzo[d]imidazole](/img/structure/B13678799.png)

